Cyclopropyl(naphthalen-1-yl)methanone

Description

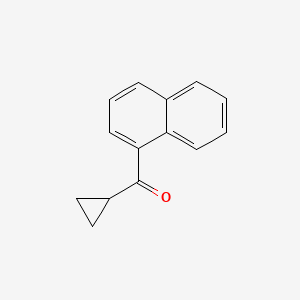

Cyclopropyl(naphthalen-1-yl)methanone is a chemical compound with a unique structure that has garnered interest in various scientific fields. Its molecular formula is C14H12O, and it features a cyclopropyl group attached to a naphthalene ring via a methanone linkage.

Properties

IUPAC Name |

cyclopropyl(naphthalen-1-yl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12O/c15-14(11-8-9-11)13-7-3-5-10-4-1-2-6-12(10)13/h1-7,11H,8-9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQZUXQUFBGGEHA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(=O)C2=CC=CC3=CC=CC=C32 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of cyclopropyl(naphthalen-1-yl)methanone typically involves the reaction of naphthalene derivatives with cyclopropyl carbonyl compounds. One common method is the Friedel-Crafts acylation, where naphthalene reacts with cyclopropylcarbonyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for research and industrial applications .

Chemical Reactions Analysis

Types of Reactions

Cyclopropyl(naphthalen-1-yl)methanone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Reduction reactions can convert the ketone group to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Common Reagents and Conditions

Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.

Reduction: LiAlH4 in dry ether, NaBH4 in methanol or ethanol.

Substitution: Halogens (Cl2, Br2) in the presence of a Lewis acid, nitrating agents (HNO3/H2SO4), sulfonating agents (SO3/H2SO4).

Major Products Formed

Oxidation: Carboxylic acids, ketones.

Reduction: Alcohols.

Substitution: Halogenated, nitrated, or sulfonated naphthalene derivatives.

Scientific Research Applications

Chemistry

Cyclopropyl(naphthalen-1-yl)methanone serves as a building block in organic synthesis:

- Intermediate for Complex Molecules : It is used to create more complex organic compounds, aiding in the development of novel materials and pharmaceuticals.

- Reactivity Studies : The compound's reactivity can be explored to understand mechanisms of cyclopropane chemistry.

Biology

The compound has been investigated for its biological properties:

- Biological Target Interactions : Studies have focused on how it interacts with various biological receptors and enzymes, potentially influencing metabolic pathways.

| Biological Activity | Mechanism |

|---|---|

| Enzyme Inhibition | Inhibits specific enzymes related to cancer progression |

| Antimicrobial Effects | Exhibits activity against certain bacterial strains |

Medicine

Research into this compound has revealed potential pharmacological applications:

- Anticancer Properties : Preliminary studies indicate that the compound may inhibit the growth of cancer cell lines, such as MCF7 (breast cancer) and U373 (glioblastoma) with IC50 values in the micromolar range.

Case Study: Antitumor Efficacy

A study demonstrated that this compound reduced cell viability in MCF7 cells by approximately 50% at a concentration of 5 µM after 48 hours of treatment.

Case Study: Anti-inflammatory Effects

In an animal model of arthritis, administration of the compound led to significant reductions in inflammation markers and joint swelling compared to control groups.

Industrial Applications

This compound is also utilized in industrial settings:

- Development of Specialty Chemicals : It is used as a precursor in the synthesis of dyes and pigments.

| Industrial Application | Description |

|---|---|

| Specialty Chemicals | Used in the formulation of unique chemical products |

| Material Development | Employed in creating new polymers and materials |

Mechanism of Action

The mechanism of action of cyclopropyl(naphthalen-1-yl)methanone involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to undergo various chemical reactions, which can modify its structure and reactivity. These modifications can influence its interaction with biological targets, such as enzymes or receptors, leading to specific biological effects .

Comparison with Similar Compounds

Biological Activity

Cyclopropyl(naphthalen-1-yl)methanone is a compound that has garnered attention due to its potential biological activities. This article delves into its pharmacological properties, including its mechanisms of action, efficacy against various diseases, and structure-activity relationships (SAR).

Overview of Biological Activities

This compound exhibits a range of biological activities, primarily due to its structural features that allow it to interact with various biological targets. Key activities include:

- Antimicrobial Activity : The compound has shown effectiveness against several bacterial strains, indicating potential as an antimicrobial agent. For instance, derivatives of naphthalene compounds have been reported to exhibit significant antibacterial activity against Gram-positive and Gram-negative bacteria .

- Anticancer Properties : Research indicates that naphthalene derivatives can inhibit cancer cell proliferation. This compound's structural analogs have demonstrated activity against human breast cancer cells, with IC50 values comparable to established chemotherapeutics .

- Anti-inflammatory Effects : Similar compounds have been associated with anti-inflammatory properties, making them candidates for treating conditions like arthritis and other inflammatory diseases .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be significantly influenced by its chemical structure. The following table summarizes the SAR findings related to naphthalene derivatives:

| Compound Structure | Activity Type | IC50/EC50 (µM) | Notes |

|---|---|---|---|

| This compound | Antimicrobial | 21.27 | Effective against P. aeruginosa |

| Naphthalene derivatives | Anticancer | 57.3 | Comparable to Olaparib |

| Naphthalene derivatives | Anti-inflammatory | N/A | Demonstrated significant inhibition |

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of this compound against various bacterial strains. Results indicated that the compound was 5.2 to 6.1 times more effective than standard antibiotics like ciprofloxacin against Pseudomonas aeruginosa, showcasing its potential in treating resistant infections .

Case Study 2: Anticancer Activity

In vitro studies on human breast cancer cell lines revealed that this compound exhibited potent cytotoxic effects, with an IC50 value of approximately 57.3 µM, aligning with the efficacy of established drugs such as Olaparib . This suggests its potential as a lead compound for further development in cancer therapy.

The mechanisms through which this compound exerts its biological effects are multifaceted:

- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in inflammation and cancer progression.

- Receptor Interaction : It is hypothesized that this compound interacts with various receptors, including cannabinoid receptors, which could mediate some of its therapeutic effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.